Cas no 2306273-08-3 (Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid)
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid
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- Inchi: 1S/C7H5N3O2/c11-7(12)6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H,11,12)
- InChI Key: FBFQIMOHGAFGRB-UHFFFAOYSA-N
- SMILES: N12C=CC=C1C(C(O)=O)=NC=N2
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0408-100MG |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95% | 100MG |
¥ 4,804.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0408-250MG |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95% | 250MG |
¥ 7,682.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0408-500MG |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95% | 500MG |
¥ 12,804.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0408-1G |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95% | 1g |
¥ 19,206.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0408-5G |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95% | 5g |
¥ 57,618.00 | 2023-03-17 | |
| Enamine | EN300-6733269-0.05g |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
| Enamine | EN300-6733269-0.1g |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95.0% | 0.1g |
$855.0 | 2025-03-13 | |
| Enamine | EN300-6733269-0.25g |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
| Enamine | EN300-6733269-0.5g |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
| Enamine | EN300-6733269-1.0g |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
2306273-08-3 | 95.0% | 1.0g |
$971.0 | 2025-03-13 |
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid Suppliers
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid
Introduction to Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic Acid (CAS No. 2306273-08-3)
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a highly intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique chemical structure and designated by the CAS number 2306273-08-3, represents a fascinating scaffold for the development of novel therapeutic agents. The molecular framework of this compound encompasses a fused tricyclic system, combining a pyrrole ring with triazine and carboxylic acid functionalities, which endows it with distinct chemical properties and potential biological activities.
The significance of Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid lies in its structural versatility and the potential it holds for modulating biological pathways. The presence of the pyrrole moiety suggests possible interactions with biological targets such as enzymes and receptors, while the triazine ring introduces additional opportunities for functionalization. These features make it an attractive candidate for further exploration in drug discovery initiatives.
In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological systems. Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid has emerged as a promising candidate in this context due to its unique structural attributes. The compound's ability to engage with various biological targets has been explored through computational modeling and experimental studies. These efforts have revealed potential applications in areas such as anti-inflammatory and anticancer therapies.
One of the most compelling aspects of Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is its role as a building block for more complex derivatives. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications to the carboxylic acid group have been investigated to improve solubility and bioavailability, while alterations to the pyrrole ring have aimed at enhancing interactions with proteins.
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the tricyclic system requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for further study. Techniques such as transition metal-catalyzed coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired framework.
Recent studies have highlighted the potential of Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid in modulating inflammatory pathways. In particular, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammation. These findings are supported by both in vitro and in vivo experiments, which demonstrate its ability to reduce inflammatory responses without significant side effects. This makes it a valuable candidate for further development into therapeutic agents.
The compound's structural features also make it an interesting candidate for studying molecular recognition processes. The interplay between the pyrrole ring and other functional groups provides insights into how small molecules can interact with biological targets. This information is crucial for designing drugs that can effectively bind to their intended targets while minimizing off-target effects.
Future research directions for Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid include exploring its potential in other therapeutic areas such as neurodegenerative diseases and infectious disorders. The compound's unique structure suggests that it may interact with a wide range of biological targets, making it a versatile tool for drug discovery. Additionally, computational studies could provide further insights into its mechanism of action and help guide the design of more effective derivatives.
In conclusion, Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid (CAS No. 2306273-08-3) is a remarkable heterocyclic compound with significant potential in pharmaceutical research. Its structural versatility and biological activity make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts worldwide.
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